molecular formula C5H14Cl2N2 B8047081 2-(Azetidin-1-yl)ethanamine dihydrochloride

2-(Azetidin-1-yl)ethanamine dihydrochloride

Cat. No.: B8047081
M. Wt: 173.08 g/mol
InChI Key: SMNVCQQHOLALNI-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C5H12N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of azetidine with ethylene oxide followed by reduction. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and a reducing agent, such as lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the compound is often produced through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-1-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of azetidine, such as azetidin-1-yl derivatives and substituted ethanamines.

Scientific Research Applications

2-(Azetidin-1-yl)ethanamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the development of new chemical entities and is used in the study of biological systems and pathways.

Mechanism of Action

The compound exerts its effects through its interaction with various molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Azetidin-1-yl)ethanamine dihydrochloride is similar to other azetidine derivatives, such as 2-(azetidin-1-yl)propan-1-ol and 2-(azetidin-1-yl)acetonitrile. it is unique in its structure and reactivity, making it a valuable compound in various scientific and industrial applications.

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Properties

IUPAC Name

2-(azetidin-1-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-2-5-7-3-1-4-7;;/h1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNVCQQHOLALNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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